molecular formula C10H10O4 B1310523 2-(4-(Methoxycarbonyl)phenyl)acetic acid CAS No. 22744-12-3

2-(4-(Methoxycarbonyl)phenyl)acetic acid

Cat. No. B1310523
CAS RN: 22744-12-3
M. Wt: 194.18 g/mol
InChI Key: TXZVCDJZNRCDKW-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These compounds contain a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. The methoxycarbonyl group in the compound indicates the presence of an ester functional group, which is a common feature in various synthetic and naturally occurring molecules.

Synthesis Analysis

The synthesis of derivatives of phenylacetic acid often involves the introduction of various substituents to the phenyl ring or the acetic acid moiety. For instance, the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, involves cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another example is the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid through multicomponent condensation involving 4-methoxyphenylglyoxal and Meldrum’s acid .

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives can be complex, with various functional groups influencing the overall conformation and reactivity. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, shows that the acid forms hydrogen-bonded cyclic dimers that are non-planar . Similarly, the structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid reveals that the acetic acid side chain adopts a perpendicular orientation to the phenyl ring, with molecules linked through hydrogen bonds .

Chemical Reactions Analysis

Phenylacetic acid derivatives can undergo various chemical reactions, including electrophilic substitution and complexation with metals. The bromination kinetics of 2-methoxycarbonyl derivatives of heterocycles like furan and thiophene in acetic acid solution have been studied, showing characteristic features similar to bromination of benzene derivatives . Additionally, the regioselective bromination of 4-methoxyphenylacetic acid to produce 3-bromo-4-methoxyphenylacetic acid has been achieved with high yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-(Methoxycarbonyl)phenyl)acetic acid derivatives are influenced by their molecular structure. For instance, the presence of methoxy and carboxylic acid groups can affect the compound's solubility, boiling point, and melting point. The crystal structure and hydrogen bonding can also impact the compound's stability and reactivity. The compound (3-Methoxyphenyl)acetic acid, which is a starting material for various syntheses, forms dimers in the crystalline state, indicating strong intermolecular interactions .

Scientific Research Applications

Crystal Structure and Molecular Configuration

  • The study of dl-4-Hydroxy-3-methoxymandelic Acid, a related compound, reveals insights into the molecular structure and hydrogen bonding patterns of similar compounds (Okabe, Suga, & Kohyama, 1995).
  • Research on 2-(3-Bromo-4-methoxyphenyl)acetic acid discusses the orientation of methoxy and acetic acid groups in molecular structures, which is relevant to understanding the properties of 2-(4-(Methoxycarbonyl)phenyl)acetic acid (Guzei, Gunderson, & Hill, 2010).

Synthesis and Chemical Properties

  • A study on the synthesis and anti-oxidation activities of (3-Hydroxy-4-methoxy phenyl) acetic acid provides insights into synthetic methods and potential antioxidant applications of similar compounds (Ren, 2004).
  • The preparation of 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid as an intermediate in pharmaceutical production demonstrates its role in drug synthesis (Tang, Wang, & Wu, 2019).

Safety And Hazards

The safety information for “2-(4-(Methoxycarbonyl)phenyl)acetic acid” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

properties

IUPAC Name

2-(4-methoxycarbonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZVCDJZNRCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445002
Record name 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methoxycarbonyl)phenyl)acetic acid

CAS RN

22744-12-3
Record name 2-(4-(METHOXYCARBONYL)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(methoxycarbonyl)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 4-(2-methoxy-2-oxoethyl)benzoate (13.6 g) was dissolved in tetrahydrofuran (180 mL) and water (60 mL), and lithium hydroxide (2.75 g) was added. The reaction mixture was heated at room temperature for 24 hr, stirred and concentrated under reduced pressure. The residue was diluted with water, and washed with ethyl acetate. The aqueous layer was adjusted with 2.5N hydrochloric acid to pH 5-6, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound (13.0 g) as a colorless solid.
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13.6 g
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2.75 g
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60 mL
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Synthesis routes and methods III

Procedure details

To a solution of methyl 4-(2-methoxyethenyl)benzoate (7a) (2.41 g, 12.5 mmol) in dioxane (50 ml), 1N water solution of HCl (40 ml) was added and the resultant mixture was stirred at room temperature for 12 hours. The reaction mixture was extracted with ethyl acetate (3×50 ml), the organic extracts were combined, washed with brine (2×30 ml), and dried (Na2SO4). The solvents were evaporated and the residue was dissolved in acetone (70 ml), and cooled to −50° C. To the cold solution at this temperature slowly (ca. for 5 minutes) 2.67 M Jones reagent (7.5 ml, 20.0 mmol) was added and the obtained mixture was stirred at −40 to −50° C. for 1 hour and at −30° C. for 20 minutes. Isopropyl alcohol (2 ml) was added to the reaction mixture and the cooling bath was removed allowing the reaction to warm up for 10 minutes. The mixture was poured into water (150) and extracted with ethyl acetate (3×100 ml). The organic layers were combined, washed with brine (2×50), and dried (Na2SO4). The solvent was evaporated and the residue was dissolved in a small amount of hot dioxane (1-2 ml). Addition of petroleum ether (4-6 ml) caused the formation of a precipitate. The mixture was filtered and the precipitate was washed with dioxane-petroleum ether (1:4). The filtrate was evaporated and the precipitate formation procedure was repeated as described above. Then the filtrate was evaporated and the residue was chromatographed on silica gel (100 g) with petroleum ether-dioxane-acetic acid (2.5:7.5:0.1) to give the title compound (0.681 g, 28%) as a white solid. 1H NMR (CDCl3, HMDSO) δ: 3.68 (2H, s); 3.89 (3H, s); 7.33 (2H, d, J=8.2 Hz); 7.97 (2H, d, J=8.2 Hz); 10.82 (1H, br s).
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2.41 g
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40 mL
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50 mL
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Jones reagent
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7.5 mL
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2 mL
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28%

Synthesis routes and methods IV

Procedure details

The title compound was obtained from 2-[4-(methoxycarbonyl)phenyl]acetic acid (8a) by the method described above for tetrahydro-2H-pyran-2-yl 2-phenylacetate (5a) and 1-phenylcyclohexanecarboxylic acid (1/3). The crude product 1/4 was chromatographed on silica gel with toluene-ethyl acetate-acetic acid (8:2:0.1) as eluent to give 1-[4-(methoxycarbonyl)phenyl]-cyclohexanecarboxylic acid (1/4) in 68% yield (on 8a) as a white solid. 1H NMR (CDCl3, HMDSO) δ: 0.94-2.09 (8H, m); 2.25-2.65 (2H, m); 3.88 (3H, s); 7.49 (2H, d, J=8.6 Hz); 7.96 (2H, d, J=8.6 Hz); 10.07 (1H, br s).
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tetrahydro-2H-pyran-2-yl 2-phenylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Methoxycarbonyl)phenyl)acetic acid
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Reactant of Route 6
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2-(4-(Methoxycarbonyl)phenyl)acetic acid

Citations

For This Compound
30
Citations
X Li, X Liu, S Wang, X Shi, M Lu, X Hao, Y Fu… - Bioorganic …, 2022 - Elsevier
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OV Shablykina, VS Moskvina… - Ukrainica Bioorganica …, 2020 - bioorganica.com.ua
Flavonoids and their derivatives have historically been a source of therapeutic agents. Every year, more and more data is published on new flavonoid compounds, both synthetic and …
Number of citations: 1 bioorganica.com.ua
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org
R De Vreese, M D'hooghe - European Journal of Medicinal Chemistry, 2017 - Elsevier
This paper provides an overview of the synthesis and biological activity of the most representative benzohydroxamic acid-based histone deacetylase inhibitors published to date. …
Number of citations: 49 www.sciencedirect.com
W Hang, D Li, S Zou, C Xi - The Journal of Organic Chemistry, 2022 - ACS Publications
Cheap and available formate can be seen formally as a carbon dioxide radical anion (CO 2 •– ) combined with a hydrogen atom, where the CO 2 •– is not only a highly active radical but …
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YR Li, FF Liu, WB Liu, YF Zhang, XY Tian, XJ Fu… - Biochemical …, 2022 - Elsevier
Given the essential role of Epigenetic regulation in many biological processes, targeted epigenetic drugs have been gradually applied to the treatment of tumors. Histone deacetylases (…
Number of citations: 12 www.sciencedirect.com
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
Polo-like kinase 1 (Plk1), a mitotic kinase whose activity is widely upregulated in various human cancers, is considered an attractive target for anticancer drug discovery. Aside from the …
Number of citations: 1 pubs.acs.org
JS Zhong, ZX Yang, CL Ding, YF Huang… - The Journal of …, 2021 - ACS Publications
Electrocarboxylation of organic halides is one of the most investigated electrochemical approaches for converting thermodynamically inert carbon dioxide (CO 2 ) into value-added …
Number of citations: 30 pubs.acs.org
SS Yan, SH Liu, L Chen, ZY Bo, K Jing, TY Gao, B Yu… - Chem, 2021 - cell.com
It is highly attractive and challenging to utilize carbon dioxide (CO 2 ), because of its inertness, as a nontoxic and sustainable C1 source in the synthesis of valuable compounds. Here, …
Number of citations: 67 www.cell.com
S Federico, T Khan, A Fontana, S Brogi… - European Journal of …, 2022 - Elsevier
The search of new therapeutic tools for the treatment of cancer is being a challenge for medicinal chemists. Due to their role in different pathological conditions, histone deacetylase (…
Number of citations: 8 www.sciencedirect.com

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